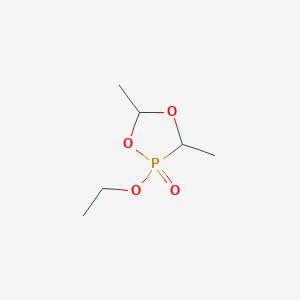![molecular formula C18H30O4 B14317693 3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane) CAS No. 111530-49-5](/img/structure/B14317693.png)
3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, known for its stability and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the formation of the oxabicycloheptane structure through specific cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicycloheptanone derivatives.
Reduction: Reduction reactions typically involve the use of NADPH-dependent reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxabicycloheptane derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane stands out due to its unique structure, which combines two oxabicycloheptane units linked by a butane chain. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
111530-49-5 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[4-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxy)butoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O4/c1(7-19-11-13-3-5-15-17(9-13)21-15)2-8-20-12-14-4-6-16-18(10-14)22-16/h13-18H,1-12H2 |
InChI Key |
FCJFXPRMUHRGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1COCCCCOCC3CCC4C(C3)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

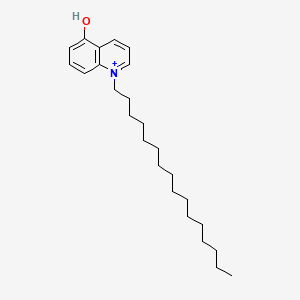
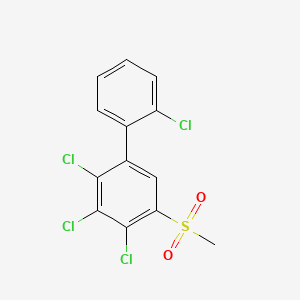

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
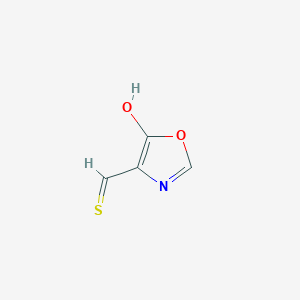

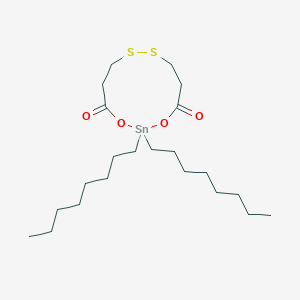

![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
